Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate
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Overview
Description
Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate, also known as safrole benzyl ether, is an organic compound that is widely used in scientific research. The compound is synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism of Action
The mechanism of action of benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate is not fully understood. However, studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. The compound has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other xenobiotics. The compound has also been shown to have anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate has several advantages and limitations for lab experiments. One of the advantages of the compound is that it is relatively easy to synthesize and purify. The compound is also stable under various conditions, making it suitable for use in a wide range of experiments. However, one of the limitations of the compound is that it can be toxic at high concentrations, making it necessary to use caution when handling the compound.
Future Directions
There are several future directions for the study of benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate. One of the most promising directions is the development of new cancer drugs based on the compound. Another direction is the study of the compound's potential applications in other fields such as drug metabolism and neuropharmacology. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesis Methods
The synthesis of benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate can be achieved through several methods. One of the most common methods involves the reaction of this compound with benzyl chloride in the presence of a base catalyst. The resulting product is then purified through various techniques such as distillation and chromatography.
Scientific Research Applications
Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of the compound is in the field of medicinal chemistry. The compound has been shown to possess significant anti-cancer properties, making it a potential candidate for the development of new cancer drugs.
properties
IUPAC Name |
benzyl (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c18-17(19-11-14-4-2-1-3-5-14)9-7-13-6-8-15-16(10-13)21-12-20-15/h1-10H,11-12H2/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTSIDCQOXOZHH-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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